4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-23-18-5-3-2-4-17(18)19(20(21(23)27)26(28)29)25-12-10-24(11-13-25)14-15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUMZQGIHRGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: The nitrated quinoline is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Introduction: The methylated nitroquinoline is reacted with 4-fluorobenzylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various nucleophiles to the fluorobenzyl group.
Scientific Research Applications
Overview
4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural properties. This compound features a quinoline core, a piperazine ring, and a fluorobenzyl group, which contribute to its potential interactions with multiple biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a tyrosinase inhibitor , which plays a crucial role in the synthesis of melanin. Inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders such as melasma and age spots. Studies have shown that this compound exhibits significant inhibitory activity against tyrosinase, indicating its potential as a therapeutic agent in dermatology .
Biochemical Studies
This compound has been shown to induce apoptosis in various cancer cell lines, including BT-474 and HeLa cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. The ability to target these pathways makes it a candidate for further research in oncology.
Neuropharmacology
In neuropharmacological studies, this compound has been explored for its effects on neurotransmitter receptors. Its structure suggests potential interactions with serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders such as depression and anxiety .
Industrial Applications
The compound's unique chemical properties make it suitable for use in the development of agrochemicals and other specialty chemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific biological pathways in pests without affecting non-target organisms.
Case Study 1: Tyrosinase Inhibition
A study published in PubMed Central evaluated the inhibitory effects of this compound on tyrosinase activity. The results indicated an IC50 value of approximately 0.18 µM, showcasing its strong potential as a competitive inhibitor. This finding supports its application in treating hyperpigmentation disorders .
Case Study 2: Cancer Cell Apoptosis
Research conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway highlights its potential utility in cancer therapeutics, warranting further investigation into its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin, thereby reducing pigmentation . The piperazine ring and fluorobenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
L-750,667 (Azaindole Derivative)
- Structure : Azaindole core with 4-fluorobenzyl-piperazine.
- Activity : High-affinity dopamine D4 receptor antagonist (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors .
- Key Difference: The azaindole core vs. quinolinone in the target compound. Azaindoles are smaller and more lipophilic, which may enhance CNS penetration but reduce selectivity for non-D4 receptors.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives
- Structure : Pyridin-2(1H)-one core with piperazine-phenyl substituents.
- Activity: Potent serotonin (5-HT) reuptake inhibitors (SSRIs) with in vitro EC50 values in the nanomolar range .
4-[4-Fluoro-3-(Piperazin-1-ylcarbonyl)benzyl]phthalazin-1(2H)-one
- Structure : Phthalazin-1(2H)-one core with 4-fluorobenzyl-piperazine.
- Key Difference: The phthalazinone core introduces an additional nitrogen, altering hydrogen-bonding capabilities compared to quinolinone.
Substituent Modifications
3-[[4-(4-Fluorobenzyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolopyridine core with 4-fluorobenzyl-piperazine.
- Activity : Dopaminergic ligand with unspecified potency .
- Key Difference: The pyrrolopyridine core may enhance interactions with dopamine receptors via π-π stacking, whereas the quinolinone’s nitro group could confer unique electronic effects.
Brexpiprazole Impurities (e.g., 依匹哌唑杂质19)
- Structure: Quinolin-2(1H)-one core with benzothiophene-piperazine substituents.
- Activity : Metabolites or synthetic intermediates of brexpiprazole, a serotonin-dopamine activity modulator .
- Key Difference : Replacement of the nitro and methyl groups in the target compound with benzothiophene moieties shifts activity toward 5-HT2A/D2 receptor modulation.
Pharmacological Profile Comparison
Key Structural and Functional Insights
Piperazine Role : The 4-fluorobenzyl-piperazine group is critical for receptor binding across analogs, likely engaging in hydrophobic interactions and hydrogen bonding with CNS targets .
Core Heterocycle Impact: Quinolin-2(1H)-one (target compound): Enhances planarity and aromaticity, favoring interactions with monoamine receptors. Azaindole (L-750,667): Increases lipophilicity, improving blood-brain barrier penetration . Phthalazinone (): Introduces additional hydrogen-bond acceptors, shifting activity toward PARP inhibition .
Biological Activity
The compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, and its inhibition can be beneficial in treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Tyrosinase Inhibition
Research indicates that This compound acts as a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). The compound demonstrated an IC50 value of 0.18 μM , significantly more potent than the reference compound kojic acid, which has an IC50 of 17.76 μM .
The docking studies suggest that the compound binds effectively to the active site of tyrosinase, preventing substrate binding and thus inhibiting melanin production. This mechanism is crucial for developing therapies aimed at reducing skin pigmentation.
Antimelanogenic Effects
In vitro studies using B16F10 melanoma cells have shown that this compound exerts antimelanogenic effects without cytotoxicity. The absence of cytotoxicity is particularly noteworthy as it suggests a favorable safety profile for potential therapeutic use .
Comparative Efficacy
The following table summarizes the IC50 values of various tyrosinase inhibitors compared to This compound :
| Compound Name | IC50 (μM) |
|---|---|
| This compound | 0.18 |
| Kojic Acid | 17.76 |
| Other Tyrosinase Inhibitors (e.g., Arbutin) | Varies |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Tyrosinase Inhibition : A comprehensive study evaluated various derivatives based on the piperazine moiety for their inhibitory effects on tyrosinase. The findings highlighted that modifications to the piperazine structure could enhance inhibitory activity, with This compound emerging as one of the most potent candidates .
- Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and tyrosinase, confirming its mechanism as a competitive inhibitor. These studies provide insights into how structural modifications can influence binding affinity and selectivity .
- Safety Profile Evaluation : In vivo assessments are necessary to further establish the safety profile of this compound, especially concerning long-term use in hyperpigmentation treatments. Preliminary results indicate promising outcomes regarding cytotoxicity in cellular models .
Q & A
Basic Question: What synthetic routes are recommended for synthesizing 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a multi-step approach, including:
Quinoline Core Formation : Start with nitration and methylation of a quinolin-2(1H)-one precursor.
Piperazine Coupling : React the intermediate with 4-fluorobenzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Nitro Group Introduction : Use nitric acid/sulfuric acid mixtures for nitration at the 3-position of the quinoline ring.
Optimization involves controlling reaction times (e.g., 12–24 hours for piperazine coupling ) and purification via column chromatography or preparative TLC. Key parameters include solvent choice (e.g., ethanol for nucleophilic substitution ), stoichiometric ratios (1.2–1.5 equivalents of 4-fluorobenzyl halide), and temperature modulation to minimize side reactions.
Basic Question: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR signals for the 4-fluorobenzyl group: δ 7.2–7.4 ppm for aromatic protons, δ 3.5–3.7 ppm for CH₂-N ).
- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks ).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (if crystalline derivatives are available) .
- Elemental Analysis : Verify purity (>95%) and elemental composition .
Advanced Question: How can researchers resolve contradictions in reported antiproliferative activity across different cell lines?
Answer:
Contradictory data may arise from variations in:
- Cell Line Sensitivity : Test across panels (e.g., NCI-60) to identify lineage-specific effects.
- Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and concentrations (IC₅₀ ranges: 0.1–10 µM ).
- Mechanistic Context : Evaluate downstream targets (e.g., VEGFR-2 inhibition vs. PARP-1/2 activity ). Use siRNA knockdown or inhibitor co-treatment to isolate pathways.
- Metabolic Stability : Assess compound stability in cell culture media (e.g., serum protein binding ).
Advanced Question: What strategies are recommended for improving the selectivity of this compound toward kinase targets while minimizing off-target effects?
Answer:
- Structural Optimization : Modify the quinoline nitro group to reduce electrophilicity (e.g., replace with cyano or sulfonamide groups).
- Fragment-Based Design : Use the 4-fluorobenzylpiperazine fragment as a scaffold for hybrid molecules targeting specific kinases (e.g., tyrosine kinases ).
- Computational Docking : Perform molecular dynamics simulations to predict binding affinities (e.g., using CCP4 suite for crystallographic data alignment ).
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits.
Basic Question: What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?
Answer:
- In Vitro :
- In Vivo :
Advanced Question: How can computational methods aid in elucidating the compound’s interaction with PARP-1/2 enzymes?
Answer:
- Molecular Modeling : Use AutoDock Vina to dock the compound into PARP-1’s catalytic domain (PDB: 4UND). Key interactions include hydrogen bonding between the nitro group and Gly863 .
- Binding Free Energy Calculations : Apply MM-GBSA to quantify contributions from van der Waals and electrostatic forces.
- Mutagenesis Studies : Validate predictions by testing binding affinity to PARP-1 mutants (e.g., Ser904Ala).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
